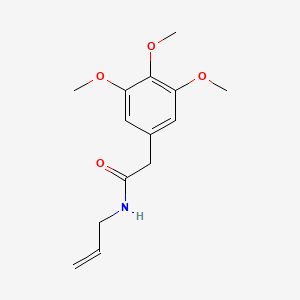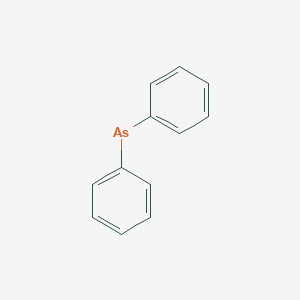
5-(1-Ethoxyethyl)furan-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethoxyethyl)furan-2-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 1-ethoxyethyl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride typically involves the reaction of 5-(1-ethoxyethyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The reaction conditions generally include:
Reagents: Thionyl chloride (SOCl₂)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Reflux (approximately 40-50°C)
Duration: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethoxyethyl)furan-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(1-ethoxyethyl)furan-2-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carbonyl group.
Applications De Recherche Scientifique
5-(1-Ethoxyethyl)furan-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the development of bioactive molecules and drug candidates.
Industrial Applications: Used in the production of specialty chemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Ethoxyethyl)furan-2-carbonyl chloride primarily involves its reactivity as an acid chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbonyl chloride: Similar structure but lacks the 1-ethoxyethyl group.
5-(Chloromethyl)furan-2-carbonyl chloride: Contains a chloromethyl group instead of the 1-ethoxyethyl group.
Furan-2,5-dicarbonyl chloride: Contains two carbonyl chloride groups at positions 2 and 5.
Uniqueness
5-(1-Ethoxyethyl)furan-2-carbonyl chloride is unique due to the presence of the 1-ethoxyethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific applications and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
93116-67-7 |
|---|---|
Formule moléculaire |
C9H11ClO3 |
Poids moléculaire |
202.63 g/mol |
Nom IUPAC |
5-(1-ethoxyethyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO3/c1-3-12-6(2)7-4-5-8(13-7)9(10)11/h4-6H,3H2,1-2H3 |
Clé InChI |
QAQRAXYODVQGTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=CC=C(O1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


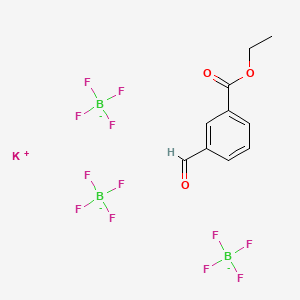
![6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773844.png)
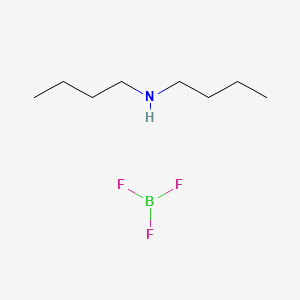
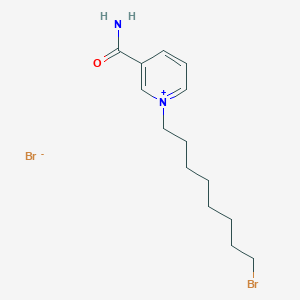
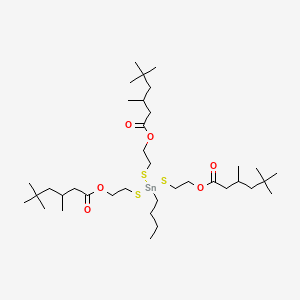
![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)
![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)

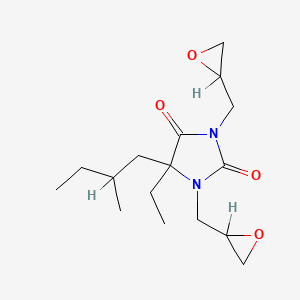
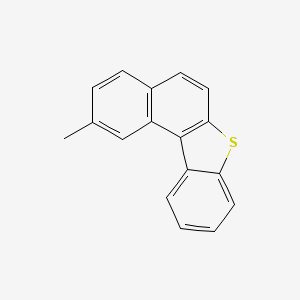
![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)
